2-(4-(tert-Butyl)phenyl)succinic acid
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Overview
Description
2-(4-(tert-Butyl)phenyl)succinic acid is an organic compound with the molecular formula C14H18O4 It is a derivative of succinic acid, where one of the hydrogen atoms is replaced by a 4-(tert-butyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(tert-Butyl)phenyl)succinic acid typically involves the condensation of phenylacetate and chloracetate in the presence of a phase transfer catalyst to form phenyl succinic acid diester, followed by catalytic hydrolysis to obtain the desired product . The reaction conditions are generally mild, with a short reaction time and high production capacity, making it suitable for industrial production.
Industrial Production Methods
In industrial settings, the synthesis process is optimized for scalability and efficiency. The use of phase transfer catalysts and recyclable solvents like methyl tert-butyl ether enhances the overall yield and reduces waste. The process involves multiple steps, including condensation, hydrolysis, and purification, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(tert-Butyl)phenyl)succinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-(4-(tert-Butyl)phenyl)succinic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-(tert-Butyl)phenyl)succinic acid involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways and cellular processes. The exact mechanism depends on the context of its application and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
Phenylsuccinic acid: Similar structure but without the tert-butyl group.
4-tert-Butylbenzoic acid: Contains the tert-butyl group but lacks the succinic acid moiety.
2-(4-Methoxyphenyl)succinic acid: Similar structure with a methoxy group instead of tert-butyl.
Uniqueness
2-(4-(tert-Butyl)phenyl)succinic acid is unique due to the presence of both the tert-butyl group and the succinic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H18O4 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)butanedioic acid |
InChI |
InChI=1S/C14H18O4/c1-14(2,3)10-6-4-9(5-7-10)11(13(17)18)8-12(15)16/h4-7,11H,8H2,1-3H3,(H,15,16)(H,17,18) |
InChI Key |
JZHIQBGRSFYULH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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